molecular formula C10H12BrN3O B1487263 1-(4-Azidobutoxy)-4-bromobenzene CAS No. 2137643-07-1

1-(4-Azidobutoxy)-4-bromobenzene

Cat. No. B1487263
M. Wt: 270.13 g/mol
InChI Key: LOONNJJVBPNCBE-UHFFFAOYSA-N
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Description

1-(4-Azidobutoxy)-4-bromobenzene is a compound with a butyl tail ending in a terminal azide . The azide (N3) group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Molecular Structure Analysis

The molecular formula of a similar compound, 1-((4-Azidobutoxy)methyl)-4-methoxybenzene, is C12H17N3O2 . The structure includes a methyl phenol group and a butyl tail ending in a terminal azide .


Chemical Reactions Analysis

The azide (N3) group in the compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is commonly used in the synthesis of various organic compounds .

Scientific Research Applications

Chemical Synthesis and Reagent Use Another application involves the use of p-Bromobenzyl bromide, a compound related to 1-(4-Azidobutoxy)-4-bromobenzene, as a reagent in organic synthesis. This compound serves as a stable protecting group for hydroxyl groups, which can be removed by palladium-catalyzed amination followed by acid treatment. It also plays a role in the p-bromobenzylation of various heterofunctional groups and carbon nucleophiles, and serves as a substrate for Suzuki-type coupling reactions, highlighting its versatility in synthetic organic chemistry (Herzner & Seeberger, 2003).

Electrochemical Applications The research into compounds similar to 1-(4-Azidobutoxy)-4-bromobenzene extends to electrochemical applications. For instance, 4-bromo-2-fluoromethoxybenzene (BFMB), a related compound, has been investigated as a novel bi-functional electrolyte additive for lithium-ion batteries. This additive can electrochemically polymerize to form a polymer film on the electrode surface, preventing voltage rise when overcharging and enhancing the thermal stability of the batteries. It demonstrates the potential of bromobenzene derivatives in improving the safety and efficiency of lithium-ion batteries (Zhang Qian-y, 2014).

Polymer Science In the field of polymer science, alkoxybenzenes, similar in functionality to 1-(4-Azidobutoxy)-4-bromobenzene, have been utilized to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This process allows for direct chain end functionalization, demonstrating the potential of such compounds in the precise control of polymer architecture and the development of functional materials (Morgan, Martínez-Castro, & Storey, 2010).

Safety And Hazards

The compound 1-((4-Azidobutoxy)methyl)-4-methoxybenzene, which is similar to the requested compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Azides are being explored for their extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices . This suggests potential future directions in material sciences and life sciences .

properties

IUPAC Name

1-(4-azidobutoxy)-4-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O/c11-9-3-5-10(6-4-9)15-8-2-1-7-13-14-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOONNJJVBPNCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCN=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Azidobutoxy)-4-bromobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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